molecular formula C20H15NO2 B257674 2-(2-Phenylethyl)benzo[de]isoquinoline-1,3-dione

2-(2-Phenylethyl)benzo[de]isoquinoline-1,3-dione

Cat. No. B257674
M. Wt: 301.3 g/mol
InChI Key: ZFDSPMWGSWVSQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Phenylethyl)benzo[de]isoquinoline-1,3-dione, commonly known as Phenanthrenequinone, is a polycyclic organic compound with a molecular formula of C20H12O2. It is a yellow crystalline powder that is insoluble in water but soluble in organic solvents. Phenanthrenequinone has been widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Red Thermally Activated Delayed Fluorescent Emitters

Benzoisoquinoline-1,3-dione has been applied as an electron acceptor in donor-acceptor type thermally activated delayed fluorescent (TADF) emitters. This usage facilitates the production of red TADF emitters with high quantum efficiency, crucial in device optimization for TADF devices (Yun & Lee, 2017).

Chiral Solvating Agents

Research has shown that derivatives of benzo[de]isoquinoline 1,3-dione amino acids display excellent chiral recognition abilities. This property is particularly evident in their interaction with chiral α-phenylethylamine and its derivatives, making them valuable as chiral solvating agents (Luo et al., 2007).

Antiviral Action

Certain derivatives of benzo[de]isoquinoline-diones have shown inhibitory action against herpes simplex and vaccinia viruses in chick embryo cell cultures. These findings suggest potential applications in antiviral drug development (GARCIA-GANCEDO et al., 1979).

Chemosensor Systems

Benzo[de]isoquinoline-1,3-dione derivatives containing an amino group have been synthesized and found to exhibit high chemosensor selectivity in the determination of anions. Such compounds could be beneficial in developing new chemosensor systems (Tolpygin et al., 2012).

Potential Antitumor Agents

Computer-assisted evaluations of benzo[de]isoquinoline-1,3-diones have identified specific features necessary for good anticancer activity. These include the nature of the imide side-chain and the type of substituent on the aromatic portion, which are critical for their application in cancer therapy (Paull et al., 1984).

Selective Inhibitors in Antitumor Applications

Derivatives of benzo[de]isoquinoline-1,3-dione have been identified as a novel class of potent and selective inhibitors of the cyclin-dependent kinase 4, an important target in antitumor therapy (Tsou et al., 2009).

Antimicrobial Activity

Benzo[de]isoquinoline-1,3-dione derivatives have been synthesized and tested for their antimicrobial activity against various bacteria and yeast. Some derivatives have shown potent antibacterial as well as antifungal activities, suggesting their potential use in treating microbial infections (Kuran et al., 2012).

properties

Product Name

2-(2-Phenylethyl)benzo[de]isoquinoline-1,3-dione

Molecular Formula

C20H15NO2

Molecular Weight

301.3 g/mol

IUPAC Name

2-(2-phenylethyl)benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C20H15NO2/c22-19-16-10-4-8-15-9-5-11-17(18(15)16)20(23)21(19)13-12-14-6-2-1-3-7-14/h1-11H,12-13H2

InChI Key

ZFDSPMWGSWVSQU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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